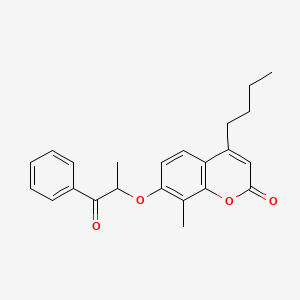

4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC9036553

Molecular Formula: C23H24O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24O4 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 4-butyl-8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |

| Standard InChI | InChI=1S/C23H24O4/c1-4-5-9-18-14-21(24)27-23-15(2)20(13-12-19(18)23)26-16(3)22(25)17-10-7-6-8-11-17/h6-8,10-14,16H,4-5,9H2,1-3H3 |

| Standard InChI Key | BMZUJWLOBVXBGS-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3 |

| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3 |

Introduction

4-Butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a butyl group, a methyl group, and a phenylethoxy moiety, contributing to its unique chemical properties.

Synthesis of 4-Butyl-8-Methyl-7-(1-Methyl-2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One

The synthesis of this compound typically involves a multicomponent reaction. A notable method includes the condensation of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid in the presence of a catalyst such as sodium acetate or p-toluenesulfonic acid under reflux conditions. This process can yield the desired product with significant efficiency, often achieving yields between 75% and 83% after purification through filtration and drying under vacuum conditions.

Biological Activity and Potential Applications

Research on 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one indicates that it exhibits significant biological activity. The compound's interactions with biological targets are crucial for understanding its mechanism of action and therapeutic potential. Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one. A comparison of these compounds highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Butyl-8-Methyl-7-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One | Not specified | Lacks a methyl group on the phenylethoxy moiety; similar biological activities. |

| 8-Methylcoumarin | C10H8O2 | Basic coumarin structure; known for fluorescence properties. |

| 4-Butylcoumarin | C12H12O2 | Contains a butyl substituent; studied for antimicrobial properties. |

| 4-Butyl-7-(1-Methyl-2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One | Not specified | Similar chromen-2-one core but lacks a methyl group at the 8-position; different biological activity profile. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume